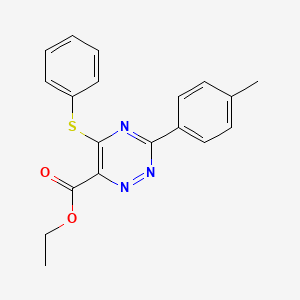

Ethyl 3-(4-methylphenyl)-5-(phenylsulfanyl)-1,2,4-triazine-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

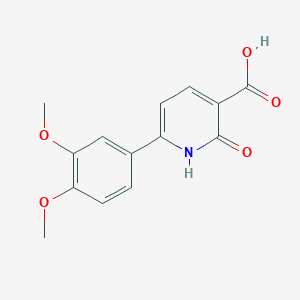

Beschreibung

Ethyl 3-(4-methylphenyl)-5-(phenylsulfanyl)-1,2,4-triazine-6-carboxylate is a compound that belongs to the class of 1,2,4-triazines, which are heterocyclic compounds containing a triazine ring with various substituents. These compounds are of interest due to their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related 1,2,4-triazine derivatives has been reported in the literature. For instance, the preparation of ethyl N-[5'-(3'-methylmercapto-6'-ethoxycarbonyl)-1',2',4'-triazinyl]-3-methylmercapto-5-oxo-1,2,4-triazine-6-carboxylate involves treating a precursor with p-toluenesulfonyl chloride in the presence of pyridine, followed by reactions with aromatic amines or hydrazine to yield various substituted products . Another synthesis route for a related compound, ethyl 4-(aziridin-1-yl)-5-methylpyrrolotriazine-6-carboxylate, includes a multi-step reaction starting from ethyl 3-methyl-2-cyanopyrrole-4-carboxylate .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazine derivatives has been extensively studied using various spectroscopic techniques. For example, the crystal structure of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester was determined using X-ray crystallography, revealing details about the arrangement of atoms and the presence of hydrogen bonding . Similarly, the molecular dimensions of various 2-ethylsulfanylpyrazolo[1,5-a][1,3,5]triazines have been reported, showing evidence for aromatic delocalization and different conformations adopted by the ethylsulfanyl substituents .

Chemical Reactions Analysis

The reactivity of 1,2,4-triazine derivatives can be quite diverse. For instance, the chemical transformations of ethyl N-[5'-(3'-methylmercapto-6'-ethoxycarbonyl)-1',2',4'-triazinyl]-3-methylmercapto-5-oxo-1,2,4-triazine-6-carboxylate with various nucleophiles have been explored, leading to the formation of different substituted products . Additionally, the reactivity of ethyl 3-amino-5-phenylpyrazole-4-carboxylate with diazotization and coupling agents has been studied, yielding a variety of pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazine derivatives are influenced by their molecular structure. Quantum chemical computational studies have been conducted to calculate the optimized molecular geometry, vibrational frequencies, and NMR shift values of related compounds . These studies provide insights into the electronic structure, molecular electrostatic potential, and thermodynamic parameters, which are crucial for understanding the behavior of these compounds in different environments. Additionally, the supramolecular aggregation of polysubstituted pyridines through various intermolecular interactions, such as C-H...O, C-H...F, and C-H...π, has been reported, which can affect the physical properties of these compounds .

Wissenschaftliche Forschungsanwendungen

Triazine Scaffold and Biological Significance

Triazine compounds, including the ethyl 3-(4-methylphenyl)-5-(phenylsulfanyl)-1,2,4-triazine-6-carboxylate, are noted for their significant biological activities. These heterocyclic compounds, with the triazine scaffold, have been extensively studied and show promising results in medicinal chemistry. They have been synthesized and evaluated in various models, exhibiting a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal properties. This broad range of biological activities makes the triazine nucleus a fascinating core moiety for the development of future drugs and therapeutic agents (Verma, Sinha, & Bansal, 2019).

Synthesis and Reactivity of Triazine Derivatives

The synthesis of 3-thioxo-1,2,4-triazin-5-ones, including derivatives of ethyl 3-(4-methylphenyl)-5-(phenylsulfanyl)-1,2,4-triazine-6-carboxylate, has seen increased interest due to their vital applications in medicinal, pharmacological, and biological fields. These compounds serve as drugs, semi-drugs, and bioactive systems. The review highlights the synthesis, chemical reactivities, and biological activities, including anticancer, anti-HIV, and antimicrobial properties, of these sulfur-bearing triazine derivatives. The reactivity of these compounds is influenced by factors like solvent polarity, temperature, and the presence of specific tautomeric forms (Makki, Abdel-Rahman, & Alharbi, 2019).

Antitumor Activities of Triazine Derivatives

1,2,3-Triazines and their benzo- and heterofused derivatives, which likely include ethyl 3-(4-methylphenyl)-5-(phenylsulfanyl)-1,2,4-triazine-6-carboxylate, have been identified as biologically active compounds with a broad spectrum of activities. These compounds have shown remarkable antitumor activities along with antibacterial, antifungal, antiviral, analgesic, and anti-inflammatory properties. Their efficacy and relatively straightforward synthesis underscore their potential as scaffolds for the development of novel antitumor compounds (Cascioferro et al., 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 3-(4-methylphenyl)-5-phenylsulfanyl-1,2,4-triazine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2S/c1-3-24-19(23)16-18(25-15-7-5-4-6-8-15)20-17(22-21-16)14-11-9-13(2)10-12-14/h4-12H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJAEJWGPRQNLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N=N1)C2=CC=C(C=C2)C)SC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2528254.png)

![2-Chloro-5-[(5-chloro-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B2528263.png)